Maquiroside A

Description

Maquiroside A is a bioactive glycoside compound identified in recent phytochemical studies. It belongs to a class of secondary metabolites often associated with plant defense mechanisms and medicinal properties. Evidence from plant biosynthetic research highlights its role in specialized metabolic pathways, particularly those involving cytochrome P450 enzymes, which catalyze oxidative modifications critical to its structural diversity . Its inclusion in studies on medical coatings further underscores its bioactivity, possibly as an anti-inflammatory or antiviral agent . However, its exact mechanism of action and full structural elucidation remain areas of active research.

Properties

Molecular Formula |

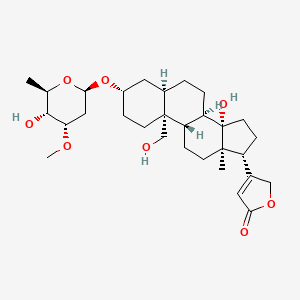

C30H46O8 |

|---|---|

Molecular Weight |

534.7 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10R,13R,14S,17R)-14-hydroxy-3-[(2R,4S,5R,6R)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-10-(hydroxymethyl)-13-methyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C30H46O8/c1-17-27(33)24(35-3)14-26(37-17)38-20-6-10-29(16-31)19(13-20)4-5-23-22(29)7-9-28(2)21(8-11-30(23,28)34)18-12-25(32)36-15-18/h12,17,19-24,26-27,31,33-34H,4-11,13-16H2,1-3H3/t17-,19-,20+,21-,22+,23-,24+,26+,27-,28-,29-,30+/m1/s1 |

InChI Key |

FXZKDRVSINFUOY-GNFMRZGLSA-N |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)CO)OC)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)CO)OC)O |

Synonyms |

maquiroside A |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Maquiroside A shares functional and structural similarities with other glycosides and terpenoid derivatives. Below is a systematic comparison based on available evidence:

Table 1: Structural and Functional Comparison of this compound with Related Compounds

Key Findings :

Structural Diversity: this compound’s aglycone (non-sugar component) remains uncharacterized in the provided evidence, whereas compounds like periplocoside A and strebloside have well-defined steroidal or cardiac aglycone cores . Unlike mansonine, which contains an alkaloid backbone, this compound is likely terpenoid-derived, as suggested by its association with P450-mediated furanocoumarin pathways .

Functional Overlap and Divergence: this compound and ghalakinoside both exhibit anti-inflammatory properties, but the latter’s triterpenoid structure may confer higher membrane permeability . Strebloside and periplocoside A share glycosidic linkages but differ in therapeutic targets; strebloside is cardiotonic, while periplocoside A is immunosuppressive .

Biosynthetic Pathways :

- This compound is linked to lineage-specific P450 enzymes in Moraceae plants, whereas strebloside and periplocoside A derive from Apocynaceae-family pathways . This evolutionary divergence impacts their structural complexity and ecological roles.

For instance, this compound and mansonine both have sugar moieties but differ in antiparasitic efficacy due to aglycone variations .

Q & A

Basic Research Questions

Q. What established protocols are recommended for isolating Maquiroside A from its natural source, and how can yield variability be minimized?

- Methodological Answer: Isolation protocols should include solvent extraction (e.g., ethanol/water gradients) followed by chromatographic purification (e.g., HPLC with C18 columns). To minimize variability, document parameters like solvent polarity, temperature, and column pressure rigorously. Batch-to-batch consistency can be assessed using ANOVA to compare yields across ≥3 independent trials .

Q. Which spectroscopic techniques are most effective for structural elucidation of this compound, and how should data interpretation be validated?

- Methodological Answer: Combine NMR (¹H, ¹³C, HSQC, HMBC) for skeletal analysis and HR-MS for molecular formula confirmation. Validate interpretations by cross-referencing with databases (e.g., PubChem) and comparing spectral data with structurally analogous compounds. Use independent blinded analysis by two researchers to reduce bias .

Q. What in vitro bioactivity screening models are validated for preliminary evaluation of this compound’s pharmacological potential?

- Methodological Answer: Use cell-line models (e.g., HepG2 for hepatotoxicity, MCF-7 for anticancer activity) with dose-response curves (IC₅₀ calculations). Include positive controls (e.g., doxorubicin for cytotoxicity) and triplicate replicates. Ensure assays adhere to OECD guidelines for reproducibility .

Advanced Research Questions

Q. How should researchers address contradictory findings in this compound’s pharmacokinetic (PK) profiles across studies?

- Methodological Answer: Conduct a systematic review using PRISMA guidelines to identify confounding variables (e.g., dosing regimens, animal models). Apply meta-regression to assess the impact of variables like administration route or sample size. Contrast results with prior studies using Bland-Altman plots to quantify discrepancies .

Q. What experimental design considerations are critical for investigating this compound’s mechanism of action in complex biological systems?

- Methodological Answer: Use a PICO framework:

- P opulation: Target cell/organism (e.g., murine macrophages for immunomodulation).

- I ntervention: this compound dosage (e.g., 10–100 µM).

- C omparison: Controls (vehicle, reference drugs).

- O utcome: Quantifiable endpoints (e.g., cytokine levels via ELISA).

Include time-course studies and pathway inhibition assays (e.g., siRNA knockdown) to confirm specificity .

Q. Which statistical approaches are recommended to account for batch-to-batch variability in this compound isolation?

- Methodological Answer: Apply multivariate analysis (PCA or PLS-DA) to identify key variables (e.g., extraction time, solvent purity) influencing yield. Use mixed-effects models to distinguish between fixed (protocol steps) and random (ambient humidity) factors. Report 95% confidence intervals for reproducibility .

Q. How can researchers optimize in vivo models to evaluate this compound’s efficacy while mitigating ethical concerns?

- Methodological Answer: Follow ARRIVE 2.0 guidelines for animal studies: use the minimum sample size justified by power analysis, employ non-invasive imaging (e.g., PET scans) to reduce sacrifice frequency, and include humane endpoints. Compare results with in vitro data to justify translational relevance .

Methodological Frameworks for Contradiction Resolution

Q. What strategies are effective for reconciling discrepancies between in vitro and in vivo bioactivity data for this compound?

- Methodological Answer: Perform ADME-Tox profiling to identify bioavailability barriers (e.g., poor solubility). Use physiologically based pharmacokinetic (PBPK) modeling to simulate in vivo conditions. Validate with ex vivo organ-on-chip models to bridge the gap between cell cultures and whole organisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.